4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine, often involves the use of microwave techniques . The chemical structure of the synthesized pyrimidine derivatives is well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis
Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at the 1st and 3rd positions . The 4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine molecule contains additional chlorine atoms in positions 4 and 6 .Chemical Reactions Analysis
Pyrimidines, including 4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine, have been described with a wide range of biological potential . They are used in the synthesis of more complex pharmaceutical and biologically active compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine are characterized by various techniques such as IR, NMR, and elemental analyses . For instance, the yield of the synthesized compound was 71% as a yellow solid, with a melting point of 287–288 °C .Scientific Research Applications
Synthesis of New Pyrimidine Derivatives
4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine is used in the regioselective synthesis of new pyrimidine derivatives using organolithium reagents . The nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
Antibacterial and Antimicrobial Activities
Pyrimidines, including 4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine, are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .
Synthesis of 4,6-Disubstituted Pyrimidines
There is interest in the synthesis of 4,6-disubstituted pyrimidines. Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring .
Enhancement of Binding Affinity with Serotonin Receptor Sites
An increase in the hydrophobic character of the substituents in the 4-position of the pyrimidine ring is expected to enhance the binding affinity with the serotonin (5-HT) receptor sites .
Synthesis of N-Substituted Azacalix Pyrimidines
4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine was used in the synthesis of N-substituted azacalix pyrimidines .
Synthesis of Disubstituted Pyrimidines
It was used as a starting reagent for the synthesis of disubstituted pyrimidines by tandem amination and Suzuki-Miyaura cross-coupling .
Biarylpyrimidine Synthesis
It was also used in a biarylpyrimidine synthesis involving biaryl cross-coupling .
Anticancer Activity
4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine has been found to exhibit anticancer activity, with studies showing that it can induce apoptosis in cancer cells. It has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, ovarian cancer, and lung cancer.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine is not fully understood, but it is believed to involve the inhibition of DNA synthesis and repair. It has been shown to bind to DNA, leading to the formation of DNA adducts.
Safety and Hazards
properties
IUPAC Name |
4,6-dichloro-2-(3,4-dichlorophenyl)pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl4N2/c11-6-2-1-5(3-7(6)12)10-15-8(13)4-9(14)16-10/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDPUBCFQFMCKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC(=CC(=N2)Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl4N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90615849 | |
Record name | 4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90615849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine | |
CAS RN |
21139-62-8 | |
Record name | 4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21139-62-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90615849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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